molecular formula C14H15N B289832 2-Phenyl-4-propylpyridine

2-Phenyl-4-propylpyridine

Cat. No.: B289832
M. Wt: 197.27 g/mol
InChI Key: UTQNPPRJWPQVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Pyridine (B92270) Architectures in Contemporary Chemical Research

Pyridine, a heterocyclic organic compound, and its derivatives are fundamental building blocks in a multitude of chemical applications. Their structural prevalence is notable in biologically active natural products, pharmaceuticals, agrochemicals, and functional materials. acs.org The synthesis of pyridine has been a subject of intense interest since its first preparative method was discovered in 1881. acs.org The unique properties of the pyridine ring, including its ability to act as a ligand and its involvement in hydrogen bonding, make it a crucial component in the design of new molecules with specific functions.

The development of novel and efficient methods for synthesizing substituted pyridines remains a key focus for organic chemists. nih.gov Many synthetic strategies are based on condensation reactions, with various methods being developed to allow for the creation of diverse substitution patterns on the pyridine core. acs.orgnih.gov These methods are often designed to be modular and compatible with a wide range of functional groups, highlighting the adaptability of pyridine chemistry. nih.gov

Contextualization of 2-Phenyl-4-propylpyridine within Substituted Pyridine Derivatives

This compound is a specific example of a disubstituted pyridine, featuring a phenyl group at the 2-position and a propyl group at the 4-position of the pyridine ring. The nature and position of these substituents significantly influence the molecule's physical and chemical properties.

Substituted pyridines are integral to the creation of various functional molecules. For instance, they are found in medicinal drugs and a range of agrochemicals. researchgate.net The pyridine ring also appears in numerous vitamins and alkaloids. researchgate.net The specific arrangement of substituents, as seen in this compound, can lead to unique applications, such as in the formation of liquid crystals. Pyridine derivatives are known to form an important class of molecules that exhibit liquid crystalline behavior. iarjset.com The introduction of different substituent groups can alter the thermal stabilities and other physical properties of these molecules. iarjset.com

Research into substituted pyridines also extends to their use in creating coordination polymers and complexes with interesting magnetic and luminescent properties. For example, derivatives of 4-(3-phenylpropyl)pyridine (B1219276) have been used to synthesize coordination polymers with cobalt(II), exhibiting interesting magnetic behaviors. researchgate.net

Scope and Research Trajectories Pertaining to this compound

While specific research on this compound is not as extensive as for some other pyridine derivatives, its structural motifs suggest potential areas of investigation. The synthesis of related structures, such as 2-phenyl-4-vinylpyridine and 2-phenyl-6-propylpyridine, indicates an interest in this class of compounds. bldpharm.combldpharm.com

The synthesis of various substituted pyridines is a well-established area of research, with numerous methods available for their preparation. acs.orgnih.govrsc.orgcore.ac.uk These methods often involve multi-component reactions or catalytic processes to achieve high yields and regioselectivity. acs.orgrsc.orgcore.ac.uk For instance, one-pot methodologies have been developed for the synthesis of polysubstituted pyridines through modifications of traditional reactions like the Bohlmann-Rahtz reaction. core.ac.uk Another approach involves a cascade reaction comprising a copper-catalyzed cross-coupling, electrocyclization, and air oxidation to produce highly substituted pyridines. nih.gov

The study of phenylpyridine derivatives in different contexts, such as their occurrence in natural products like peppermint oil, also provides insights into their properties and potential uses. tandfonline.com Furthermore, computational and spectroscopic studies on related disubstituted pyridine derivatives, like 2-[4-(4-ethylcyclohexyl) phenyl]-5-propylpyridine, help in understanding their molecular structure and physical properties, which can be extrapolated to inform research on this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2-phenyl-4-propylpyridine

InChI

InChI=1S/C14H15N/c1-2-6-12-9-10-15-14(11-12)13-7-4-3-5-8-13/h3-5,7-11H,2,6H2,1H3

InChI Key

UTQNPPRJWPQVKC-UHFFFAOYSA-N

SMILES

CCCC1=CC(=NC=C1)C2=CC=CC=C2

Canonical SMILES

CCCC1=CC(=NC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Phenyl 4 Propylpyridine and Its Analogues

Direct Synthetic Approaches to the Pyridine (B92270) Core

The de novo synthesis of the pyridine ring provides a powerful means to introduce desired substitution patterns from acyclic precursors. Several classical and modern methodologies have been adapted for the synthesis of polysubstituted pyridines.

Cycloaddition Reactions in Pyridine Ring Formation

Cycloaddition reactions represent an atom-economical approach to constructing the pyridine skeleton. A notable metal-free method involves the [2+2] cycloaddition of enaminones with propyne (B1212725) iminium salts. znaturforsch.comznaturforsch.com In this one-pot synthesis, enaminones, generated in situ from methyl ketones and N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), react with electron-deficient propyne iminium salts. znaturforsch.comresearchgate.net This process leads to the formation of 2,4,5-trisubstituted pyridines and their corresponding N-oxides. znaturforsch.comznaturforsch.comresearcher.life For instance, the reaction of an enaminone derived from a propyl ketone with a phenyl-substituted propyne iminium salt could theoretically yield a precursor to 2-propyl-4-phenylpyridine derivatives. znaturforsch.com The reaction proceeds through a cycloaddition/electrocyclic ring-opening sequence. researchgate.net

This methodology complements traditional metal-catalyzed coupling reactions for preparing 2-substituted pyridine derivatives. znaturforsch.com

Pyridine Ring Construction via Acetylene (B1199291) Co-cyclotrimerization

Transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a powerful method for the regioselective synthesis of substituted pyridines. d-nb.info Cobalt catalysts, in particular, have been effectively used for the co-cyclotrimerization of alkynes and nitriles to form pyridine rings. mdpi.comresearchgate.net For example, 2-(1-phenyl-propyl)pyridine has been synthesized from 2-phenylbutyronitrile and acetylene using a cobalt Bönnemann catalyst. mdpi.com This approach allows for the construction of the pyridine ring with specific substituents at the 2- and 3-positions. While this specific example leads to a 2-substituted pyridine, the versatility of the cycloaddition allows for the synthesis of various isomers depending on the starting materials. The regioselectivity of the cyclotrimerization can be influenced by the choice of catalyst and ligands, with some systems favoring the formation of 1,2,4-trisubstituted products over 1,3,5-isomers. d-nb.info

Hantzsch-Type Synthesis of Pyridine Derivatives

The Hantzsch pyridine synthesis is a classic multicomponent reaction that involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), to form a 1,4-dihydropyridine (B1200194). nih.govnih.gov Subsequent oxidation of the dihydropyridine (B1217469) intermediate yields the corresponding pyridine. nih.gov This method is highly versatile for preparing symmetrically and asymmetrically substituted pyridines. nih.gov

Microwave-assisted Hantzsch synthesis has been shown to accelerate the reaction, often leading to improved yields in shorter reaction times compared to conventional heating. mdpi.orgresearchgate.net Interestingly, under certain solvent-free microwave conditions, 4-alkyl-1,4-dihydropyridines can undergo dealkylation during aromatization, leading to 4-unsubstituted pyridines. For example, a 4-propyl-1,4-dihydropyridine derivative was observed to yield a mixture of the expected 4-propylpyridine (B73792) and the dealkylated 4-unsubstituted pyridine. nih.gov

Catalytic Functionalization and Derivatization Strategies

The direct functionalization of a pre-formed pyridine ring via C-H activation has emerged as a highly atom- and step-economical strategy for the synthesis of substituted pyridines. rsc.org This approach avoids the need for pre-functionalized starting materials and allows for the late-stage modification of complex molecules.

Transition Metal-Mediated C-H Activation for Arylation and Alkylation

Transition metal catalysis, particularly with nickel and palladium, has been instrumental in developing methods for the selective functionalization of pyridine C-H bonds.

A notable example is the nickel-catalyzed para-C-H activation of pyridine for hydroheteroarylation of allylarenes. rsc.orgrsc.org This reaction, which utilizes a cooperative Ni/Al bimetallic system, allows for the selective alkylation of the C4 position of the pyridine ring. rsc.orgresearchgate.net The regioselectivity of the addition to the allylarene (linear vs. branched) can be controlled by the choice of the N-heterocyclic carbene (NHC) ligand on the nickel catalyst. rsc.orgrsc.org A bulkier NHC ligand favors the formation of the linear product, while a less sterically demanding ligand can lead to the branched isomer through a tandem isomerization/C-H activation pathway. rsc.org This methodology provides a direct route to 4-alkylpyridines from simple, unfunctionalized pyridine.

Decatungstate anion photocatalysis has also been shown to be effective for the C-H alkylation of alkylpyridines. acs.org In the case of 2-propylpyridine (B1293518), this method preferentially leads to β-alkylation, demonstrating a different regioselectivity compared to other catalytic systems. acs.org

Palladium-Catalyzed Pyridylic Functionalization

Palladium catalysis is widely employed for the C-H functionalization of pyridines, often directed by the pyridine nitrogen atom to the ortho (C2) position of a phenyl substituent in 2-phenylpyridine (B120327) derivatives. nih.govrsc.org However, methods for functionalizing the pyridine ring itself are also of great interest.

One strategy involves the use of alkylidene dihydropyridines (ADHPs) as intermediates in palladium-catalyzed reactions. yorku.ca This approach enables pyridylic functionalization under mild conditions and has been applied to pyridylic dehydrogenation to form 4-alkenylpyridines. yorku.ca

Another approach involves the temporary activation of the pyridine ring by forming an N-methylpyridinium salt. This strategy has been used for the palladium-catalyzed direct arylation of alkylpyridines, leading to the synthesis of mixed arylalkyl pyridines. researchgate.net The N-methyl group acts as a transient activator and is removed during the reaction sequence. researchgate.net

The following table summarizes the key synthetic strategies discussed:

Methodology Key Features Targeted Position(s)
[2+2] CycloadditionMetal-free, one-pot synthesis2, 4, 5
Acetylene Co-cyclotrimerizationTransition metal-catalyzed, builds the pyridine core2, 3, 4, 5, 6 (depending on precursors)
Hantzsch-Type SynthesisMulticomponent reaction, forms a dihydropyridine intermediate2, 3, 4, 5, 6
Ni-catalyzed para-C-H ActivationBimetallic Ni/Al system, direct alkylation of pyridine4
Pd-catalyzed Pyridylic FunctionalizationUtilizes activated intermediates (ADHPs, pyridinium (B92312) salts)4 (and other positions)

Metal-Free Synthetic Protocols for 2-Phenyl-4-propylpyridine Derivatives

The synthesis of polysubstituted pyridines without the use of metal catalysts is a significant area of research, offering more environmentally benign alternatives to traditional metal-catalyzed cross-coupling reactions. researchgate.net One prominent metal-free strategy involves the cycloaddition of enaminones with propyne iminium salts. znaturforsch.com This method facilitates the one-pot synthesis of 2,4,5-trisubstituted pyridines and their corresponding N-oxides. The process begins with the in situ preparation of enaminones from various methyl ketones, which then undergo a [2+2] cycloaddition with electron-poor acetylenes like propyne iminium salts. znaturforsch.com

Another approach describes the synthesis of 2-substituted pyridine-4,5-dicarboxylates. lookchem.com This method starts with the reaction of alkyl, aryl, or heteroaryl methyl ketones with reagents like N,N-dimethylformamide dimethyl acetal (DMFDMA) to form enaminones. These intermediates then react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in a microwave-assisted [2+2] cycloaddition. The resulting succinate (B1194679) derivatives are cyclized with ammonium acetate to yield the desired pyridine derivatives, or with hydroxylamine (B1172632) hydrochloride to produce pyridine N-oxides. lookchem.com This protocol is noted for its simplicity and good to excellent yields across a broad scope of substituents at the 2-position of the pyridine ring. lookchem.com

Furthermore, acid-promoted cyclization of oxime intermediates derived from 5-acetal-1-carbonyl compounds presents another metal-free route to substituted pyridines. clockss.org This one-pot process has been successfully applied to the synthesis of various alkylpyridine derivatives. clockss.org

A multicomponent reaction (MCR) strategy also offers a highly chemoselective, metal-free pathway to fully substituted pyridines and dihydropyridines. rsc.org These reactions, often base-catalyzed, utilize readily available starting materials like aldehydes, malononitrile, and primary aliphatic amines to construct the pyridine ring in a single step. researchgate.netrsc.org The chemoselectivity of these reactions can be so precise that, depending on the amine used, either a pyridine or a dihydropyridine is formed. rsc.org

Regioselectivity and Stereocontrol in this compound Synthesis

Achieving precise control over the substitution pattern (regioselectivity) and the spatial orientation of atoms (stereocontrol) is paramount in modern organic synthesis, particularly for creating complex molecules with specific biological or material properties.

Controlling Substitution Patterns on the Pyridine Nucleus

Regioselectivity in pyridine synthesis dictates the final arrangement of substituents on the heterocyclic ring. A key challenge is the selective functionalization at specific positions, such as C4. One effective method involves the reaction of organocopper reagents, modified with boron trifluoride (RCu·BF₃), with 1-ethoxycarbonylpyridinium chloride. oup.com This approach demonstrates high regioselectivity for the 4-position, affording 1,4-dihydropyridine intermediates that are subsequently oxidized to yield 4-alkyl or 4-aryl pyridines. oup.com The use of these modified copper reagents is superior to lithium dialkylcuprates, as it transfers the alkyl group stoichiometrically and maintains high regioselectivity even with phenyl groups. oup.com

The following table illustrates the regioselective synthesis of 4-substituted pyridines using various RCu·BF₃ reagents.

EntryR in RCu·BF₃Total Yield (%)Ratio (1,4-adduct / 1,2-adduct)
aCH₃(CH₂)₃-8999.5 / 0.5
bCH₃(CH₂)₅-8599.7 / 0.3
cPhCH₂CH₂-81100 / 0
d(CH₃)₂CH-8399.7 / 0.3
ePh-9499.0 / 1.0
Data sourced from a study on the regioselective synthesis of 4-alkyl(aryl)pyridines. oup.com

In other systems, such as the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines, steric and solvent effects play a crucial role in directing regioselectivity. gu.se Research has shown that bulky substituents at the 3-position can direct an incoming nucleophile to the 6-position. Furthermore, the choice of solvent can dramatically switch the preferred site of reaction; for instance, the regioselectivity can be inverted from favoring the 2-isomer in dichloromethane (B109758) to the 6-isomer in DMSO. gu.se For the C-H functionalization of alkylpyridines via decatungstate anion photocatalysis, both polar and steric effects synergistically control the reaction site. acs.org For example, C-H alkylation of 2-propylpyridine occurs mainly at the β-position, with no reaction at the α-(benzylic-like) position, an outcome attributed to the inductive effect of the pyridine ring. acs.org

Enantioselective Alkylation of 2-Alkylpyridines and Analogues

Introducing chirality into pyridine derivatives is often achieved through enantioselective methods. A direct enantioselective α-alkylation of 2-alkylpyridines provides an efficient route to chiral pyridines without requiring prior activation of the substrate. nih.govnih.govacs.org This transformation is accomplished using chiral lithium amides (CLAs) which act as noncovalent stereodirecting auxiliaries. acs.orgfigshare.com The process involves the formation of well-defined chiral aggregates between the organolithium species derived from the 2-alkylpyridine and the CLA, which creates the chiral environment necessary for the subsequent alkylation. nih.govescholarship.org

This method is operationally straightforward and has been successfully applied to a range of 2-alkylpyridines and electrophiles. nih.gov High enantioselectivity is observed in reactions with various benzylic and allylic bromides. escholarship.org The chiral amine used to form the CLA can often be recovered after the reaction, adding to the practicality of the method. nih.govacs.org

The table below summarizes the results of the enantioselective alkylation of 2-propylpyridine (1a) with various electrophiles.

EntryElectrophileProductYield (%)Enantiomeric Ratio (er)
1Methyl iodide2a 8093:7
2Allyl bromide2b 7894:6
3Benzyl bromide2d 8595:5
44-Methoxybenzyl bromide2f 8795:5
52-(Bromomethyl)naphthalene2h 8697:3
62-(Bromomethyl)pyridine2k 8699:1
Data sourced from a study on the enantioselective alkylation of 2-alkylpyridines. escholarship.org

This protocol highlights a significant advancement in the synthesis of enantiomerically enriched C2-substituted pyridines, which are valuable building blocks in pharmaceuticals and privileged ligands in asymmetric catalysis. nih.gov

Advanced Spectroscopic Characterization and Computational Chemistry of 2 Phenyl 4 Propylpyridine

Vibrational Spectroscopy for Molecular Structure Elucidation

Infrared (IR) Spectroscopic Analysis and Vibrational Assignments

The infrared spectrum of a molecule reveals the frequencies at which it absorbs infrared radiation, corresponding to its vibrational transitions. For 2-Phenyl-4-propylpyridine, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of the phenyl and pyridine (B92270) rings, as well as the propyl substituent.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: Arising from the propyl group, expected in the 2960-2850 cm⁻¹ range.

C=C and C=N ring stretching: These vibrations from the pyridine and phenyl rings produce a series of bands in the 1600-1400 cm⁻¹ region.

C-H bending and out-of-plane deformations: These appear at lower frequencies and are characteristic of the substitution pattern of the aromatic rings.

Raman Spectroscopic Studies of Molecular Vibrational States

Raman spectroscopy provides complementary information to IR spectroscopy. It detects vibrational modes that involve a change in the polarizability of the molecule. The Raman spectrum of this compound would also be characterized by vibrations of the phenyl, pyridine, and propyl moieties.

Particularly strong in the Raman spectrum are often the symmetric vibrations and those of non-polar bonds. Expected prominent Raman bands would include:

Ring breathing modes: These symmetric vibrations of the phenyl and pyridine rings typically give rise to strong Raman signals.

C-C stretching modes: Both within the rings and the propyl chain.

Studies on related molecules, such as 4-(3-phenyl propyl)pyridine and other pyridine derivatives, have utilized Raman spectroscopy to identify conformational isomers and assign vibrational modes. kochi-tech.ac.jpbldpharm.com These studies confirm that the analysis of ring-related and aliphatic chain-related vibrations is crucial for a complete structural understanding.

Theoretical Prediction of Vibrational Spectra using Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting and interpreting vibrational spectra. By calculating the optimized geometry and vibrational frequencies of this compound, a theoretical spectrum can be generated. This aids in the assignment of experimental IR and Raman bands to specific molecular motions.

DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-31G*), have been successfully applied to a wide range of pyridine derivatives. These calculations can predict IR intensities and Raman activities, allowing for a direct comparison with experimental spectra. For instance, DFT studies on substituted pyridines have helped elucidate the influence of different substituents on the vibrational frequencies of the pyridine ring. Although specific DFT calculations for this compound are not found in the searched literature, the methodology is well-established for providing reliable vibrational data for such molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Research

NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of organic molecules in solution. 1H and 13C NMR provide information on the chemical environment of each hydrogen and carbon atom, respectively, while 2D NMR techniques reveal the connectivity between them.

1H NMR and 13C NMR for Structural Confirmation and Isomer Differentiation

The ¹H and ¹³C NMR spectra provide a fingerprint of the molecule's carbon-hydrogen framework.

¹H NMR: The spectrum of this compound would show distinct signals for the protons on the phenyl ring, the pyridine ring, and the propyl chain.

Aromatic protons: Signals for the phenyl and pyridine protons would appear in the downfield region (typically δ 7.0-8.7 ppm). The specific chemical shifts and coupling patterns (multiplicity) would confirm the 2,4-substitution pattern of the pyridine ring.

Propyl protons: The propyl group would give rise to three distinct signals in the upfield region: a triplet for the terminal methyl (CH₃) group, a sextet (or multiplet) for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the pyridine ring.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show a unique signal for each chemically non-equivalent carbon atom.

Aromatic carbons: Carbons of the phenyl and pyridine rings would resonate in the δ 120-160 ppm range. The chemical shifts of the substituted carbons (C2 and C4 of the pyridine ring) would be particularly informative.

Aliphatic carbons: The three carbons of the propyl group would appear at higher field (typically δ 10-40 ppm).

While specific, published NMR data for this compound is scarce, the spectra of isomers like 2-phenyl-5-propylpyridine (B12643986) have been documented, providing a reference for expected chemical shifts. For example, in the isomer 5-phenyl-2-propylpyridine, the propyl chain protons appear at δ 1.00 (t), 1.80 (m), and 2.84 (t), while aromatic protons are observed in a multiplet at δ 7.50 and a doublet at δ 8.79.

Two-Dimensional NMR Experiments (e.g., H-H COSY, H-C HSQC)

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

H-H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between:

Adjacent protons on the pyridine ring.

Adjacent protons on the phenyl ring.

Protons of the adjacent CH₂ and CH₃ groups within the propyl chain.

H-C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. The HSQC spectrum would definitively link the proton assignments to the carbon skeleton, for example, confirming which proton signal corresponds to which carbon of the propyl chain and the aromatic rings.

The application of these 2D NMR techniques is standard practice in the structural elucidation of complex organic molecules, including various substituted pyridines, as they provide clear and indisputable evidence of atomic connectivity.

Solution NMR Studies for Aggregate Structure Elucidation

Solution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for investigating the formation and structure of molecular aggregates in solution. For pyridine derivatives like this compound, NMR can provide critical information on intermolecular interactions that lead to self-assembly or complex formation. While specific studies on this compound aggregation are not prevalent, the principles can be understood from research on related 2-alkylpyridines. escholarship.org

In such studies, changes in the chemical shifts of ¹H and ¹³C nuclei upon changes in concentration or temperature can indicate the formation of aggregates. Protons closer to the sites of intermolecular interaction will experience a more significant change in their local electronic environment and, thus, a larger chemical shift perturbation. Furthermore, line broadening in the NMR spectrum is often a qualitative indicator of aggregation, as larger molecular assemblies have slower tumbling rates in solution.

Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide direct evidence of through-space proximity between specific protons, both within a single molecule and between different molecules in an aggregate. By identifying these intermolecular NOE correlations, the specific geometry and orientation of the molecules within the aggregate can be pieced together. For instance, in studies of organolithium aggregates with chiral pyridines, solution NMR was instrumental in elucidating the structure of the well-defined chiral aggregates responsible for directing asymmetric alkylation. escholarship.org These studies provide a clear framework for how solution NMR can be applied to understand the potential aggregation behavior of this compound.

Electronic Spectroscopy and Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions originating from its conjugated π-system, which includes both the pyridine and phenyl rings.

The primary electronic transitions observed in molecules with aromatic rings and heteroatoms are π → π* and n → π* transitions. libretexts.org

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In this compound, the conjugated system of the phenyl and pyridine rings would give rise to strong absorption bands, likely in the 200-280 nm range. libretexts.org

n → π Transitions:* These are lower-intensity transitions that involve promoting a non-bonding electron (from the lone pair on the nitrogen atom) to an antibonding π* orbital. libretexts.org This transition is expected to occur at a longer wavelength (lower energy) compared to the π → π* transitions.

The extended conjugation between the phenyl and pyridine rings stabilizes the molecular orbitals, leading to a smaller energy gap for the π → π* transition compared to isolated benzene (B151609) or pyridine. This results in a bathochromic (red) shift of the absorption maximum to longer wavelengths. mdpi.com

Transition Type Involved Orbitals Expected Wavelength Region Relative Intensity
π → πElectron moves from a π bonding orbital to a π antibonding orbital.Shorter Wavelength (e.g., < 280 nm)High
n → πElectron moves from a non-bonding orbital (N lone pair) to a π antibonding orbital.Longer Wavelength (e.g., > 280 nm)Low

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Energy Parameters

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. mit.edu

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This gap is a critical parameter for determining a molecule's stability, reactivity, and electronic transport properties. ajchem-a.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. These parameters are typically calculated using methods like Density Functional Theory (DFT). researchgate.net For this compound, the HOMO is expected to have significant electron density on the phenyl and pyridine rings, while the LUMO would also be distributed across this conjugated system.

Parameter Description Significance
E(HOMO) Energy of the Highest Occupied Molecular Orbital.Relates to the molecule's electron-donating ability (ionization potential).
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's electron-accepting ability (electron affinity).
ΔE (Gap) Energy difference between LUMO and HOMO (ELUMO - EHOMO).Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition.

Density of States (DOS) Graphs

Density of States (DOS) analysis provides a graphical representation of the distribution of molecular orbitals (MOs) at different energy levels. A DOS plot shows the number of available orbitals per unit of energy. In the context of computational chemistry, DOS and Partial Density of States (PDOS) graphs are generated from the results of quantum chemical calculations (like DFT) to visualize the molecule's electronic structure. libretexts.orgresearchgate.net

The DOS graph gives a clear picture of the valence and conduction bands, which correspond to the occupied and unoccupied molecular orbitals, respectively. The HOMO and LUMO are typically identifiable as distinct peaks at the upper edge of the valence band and the lower edge of the conduction band. The energy difference between the onsets of these two regions in the DOS plot visually represents the HOMO-LUMO gap. This analysis is complementary to FMO analysis and is useful for interpreting the electronic transitions observed in UV-Vis spectra. researchgate.net

Quantum Chemical Calculations for Mechanistic and Electronic Properties

Geometry Optimization using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a highly effective computational method for determining the ground-state electronic structure and equilibrium geometry of molecules. sphinxsai.com Geometry optimization is a computational procedure that seeks to find the molecular structure with the minimum possible energy, which corresponds to the most stable conformation of the molecule. sphinxsai.comunito.it This process systematically adjusts the bond lengths, bond angles, and dihedral angles of an initial structure until the forces on each atom are negligible.

For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to predict its three-dimensional structure. researchgate.netresearchgate.net The optimization would determine the precise bond lengths of the C-C and C-N bonds within the rings, the C-C bond linking the phenyl and pyridine moieties, and the bonds within the propyl side chain. It would also calculate the bond angles and, crucially, the dihedral angle between the planes of the phenyl and pyridine rings, which influences the degree of π-conjugation. Such calculations are foundational for all other computational analyses, including FMO and DOS. researchgate.netsphinxsai.com

Parameter Description Significance
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms.Defines the covalent structure and bond strengths.
Bond Angles The angle formed between three connected atoms.Determines the local shape and steric environment.
Dihedral Angles The angle between two intersecting planes, defined by four atoms.Describes the conformation and rotational orientation of molecular fragments (e.g., phenyl vs. pyridine ring).

Molecular Electrostatic Potential (ESP) Maps for Reactive Sites Identification

Molecular Electrostatic Potential (ESP) maps are three-dimensional visualizations of the electrostatic potential surrounding a molecule, providing crucial insights into its charge distribution and chemical reactivity. libretexts.org These maps are invaluable for identifying regions that are electron-rich and prone to electrophilic attack, versus those that are electron-poor and susceptible to nucleophilic attack. numberanalytics.com The ESP is typically color-coded, with red indicating regions of most negative potential (electron-rich, e.g., lone pairs) and blue representing regions of most positive potential (electron-poor, e.g., acidic hydrogens). Intermediate potentials are shown in shades of orange, yellow, and green. researchgate.net

For this compound, the ESP map reveals distinct reactive sites. The most negative potential is concentrated around the nitrogen atom of the pyridine ring, attributable to its lone pair of electrons. This region, depicted in red, is the primary site for electrophilic attack and protonation. The hydrogen atoms of the aromatic rings and the propyl group constitute the regions of positive potential (blue), making them potential sites for interaction with nucleophiles. The π-systems of the phenyl and pyridine rings exhibit intermediate potential, reflecting their delocalized electron density. researchgate.netnih.gov Understanding these potential distributions is fundamental for predicting how the molecule will interact with other chemical species. libretexts.org

Table 1: Illustrative ESP Surface Values for Key Regions of this compound (Note: These are representative values to illustrate the concept and may not correspond to actual calculated data.)

Molecular RegionPredominant Color on ESP MapRepresentative Potential (kcal/mol)Chemical Character
Pyridine Nitrogen AtomRed-35Nucleophilic / Electrophilic Attack Site
Aromatic HydrogensBlue+20Electrophilic / Nucleophilic Attack Site
Phenyl Ring Face (π-system)Yellow/Green-10Weakly Nucleophilic
Propyl Group HydrogensLight Blue+15Weakly Electrophilic

Natural Population Analysis (NPA) and Mulliken Atomic Charge Distributions

To quantify the electronic charge distribution suggested by ESP maps, atomic charge analysis methods like Mulliken Population Analysis and Natural Population Analysis (NPA) are employed. uni-muenchen.de These computational techniques partition the total electron density of a molecule among its constituent atoms, assigning partial charges that are instrumental in understanding its polarity and reactivity. researchgate.netlibretexts.org While both methods serve a similar purpose, NPA is often considered more robust as it is less dependent on the basis set used in the calculation compared to the traditional Mulliken method. researchgate.net

In this compound, both Mulliken and NPA calculations would confirm that the nitrogen atom is the most electronegative center, bearing a significant negative partial charge. Conversely, the hydrogen atoms carry positive partial charges. The carbon atoms exhibit a range of charges depending on their chemical environment. For instance, the carbon atoms attached to the electronegative nitrogen in the pyridine ring would be more positive than other carbons. These charge distributions are critical for parameterizing molecular mechanics force fields and for qualitatively predicting sites of chemical reactions. uni-muenchen.deresearchgate.net

Table 2: Representative Mulliken and NPA Atomic Charges for Selected Atoms in this compound (Note: These are hypothetical values for illustrative purposes.)

AtomMulliken Charge (a.u.)NPA Charge (a.u.)
N1 (Pyridine)-0.58-0.75
C2 (Pyridine)+0.25+0.30
C4 (Pyridine)+0.10+0.12
C1' (Phenyl)-0.15-0.20
C1'' (Propyl)-0.08-0.11
H (Aromatic)+0.12+0.18

Atoms in Molecules (AIM) and Electron Localization Function (ELF) Topology

The Quantum Theory of Atoms in Molecules (AIM) and the analysis of the Electron Localization Function (ELF) provide deeper insights into the nature of chemical bonding beyond simple charge models. researchgate.net AIM theory analyzes the topology of the electron density to define atoms and the bonds between them. The analysis focuses on bond critical points (BCPs), where the properties of the electron density (ρ) and its Laplacian (∇²ρ) characterize the interaction. For covalent bonds, ρ is high and ∇²ρ is negative, whereas for non-covalent interactions, both values are typically small.

The Electron Localization Function (ELF) maps the probability of finding an electron pair in a given region of the molecule. mdpi.com ELF topology reveals the domains of core, bonding, and non-bonding electrons. For this compound, an ELF analysis would clearly show a basin corresponding to the lone pair on the nitrogen atom, confirming its role as a Lewis base. epdf.pub It would also visualize the delocalized π-electron system across both the phenyl and pyridine rings and the localized σ-bonds throughout the molecule. Together, AIM and ELF provide a rigorous framework for describing the covalent structure and potential non-covalent interactions within the molecule. researchgate.net

Interaction Region Indicator (IRI) for Non-Covalent Interactions

The Interaction Region Indicator (IRI) is a modern computational tool designed specifically to visualize and characterize non-covalent interactions (NCIs). researchgate.net Based on the electron density and its gradient, IRI generates surfaces that highlight regions of van der Waals interactions, hydrogen bonds, and steric repulsion. These surfaces are color-coded to indicate the strength and nature of the interaction.

For this compound, an IRI analysis would be particularly useful for visualizing the weak interactions that govern its conformational preferences and potential for supramolecular assembly. It would reveal a broad, low-density region of van der Waals interactions between the facing surfaces of the phenyl and pyridine rings. Furthermore, IRI can identify potential weak C-H···π interactions and any steric repulsion between the rings or involving the propyl group, which influences the molecule's three-dimensional structure.

Theoretical Insights into Molecular Conformation and Inter-Ring Orientations

The three-dimensional structure of this compound is not rigid. The molecule possesses conformational flexibility, primarily related to the rotation around the C-C single bond connecting the phenyl and pyridine rings. The orientation of these two rings relative to each other is defined by a dihedral angle. This conformation is determined by a delicate balance between two opposing effects: π-conjugation, which favors a planar arrangement to maximize orbital overlap, and steric hindrance between ortho-hydrogens on the two rings, which favors a twisted, non-planar conformation.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface for this rotation. Such calculations typically show that the most stable conformation of biphenyl-like systems is a twisted one, with a specific dihedral angle representing the energy minimum. For this compound, the lowest energy conformer would likely feature a non-zero dihedral angle between the planes of the two aromatic rings. researchgate.netnih.gov The propyl group also has rotational freedom, but its influence on the inter-ring orientation is generally less significant.

Table 3: Hypothetical Relative Energy as a Function of the Phenyl-Pyridine Dihedral Angle

Dihedral Angle (Degrees)Relative Energy (kcal/mol)Comments
0+2.0Planar, high steric hindrance
20+0.5Approaching minimum
450.0Twisted, energy minimum (most stable)
70+1.5Highly twisted
90+3.5Perpendicular, loss of conjugation

Theoretical Assessment of Nonlinear Optical (NLO) Properties

Materials with significant second-order nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov Molecules that exhibit large NLO responses often possess an electron-donating group and an electron-accepting group connected by a π-conjugated system, leading to a large change in dipole moment upon excitation. datapdf.com

This compound can be viewed as a simple donor-π-acceptor system, where the alkyl-substituted pyridine and the phenyl ring act as modulating electronic groups. The degree of charge transfer and π-conjugation gives rise to its NLO properties. The key parameter for quantifying the second-order NLO response at the molecular level is the first hyperpolarizability (β). Theoretical calculations using DFT can predict the components of the dipole moment (μ) and the first hyperpolarizability tensor (β) for the molecule. nih.govresearchgate.net These calculations allow for an assessment of its potential as a molecular component for NLO materials.

Table 4: Theoretically Calculated NLO Properties for this compound (Illustrative Values)

PropertyComponentCalculated Value (a.u.)
Dipole Moment (μ)μ_x1.52
μ_y0.85
μ_z0.10
μ_total 1.75
First Hyperpolarizability (β)β_x250
β_y-50
β_z15
β_total 255

Calculation of Thermodynamic Parameters

Computational chemistry provides a powerful means to determine the standard thermodynamic properties of a molecule without the need for experimental calorimetry. researchgate.net By performing a vibrational frequency analysis at a given level of theory (e.g., DFT), key thermodynamic parameters such as heat capacity (C_p), entropy (S), and enthalpy (H) can be calculated using principles of statistical mechanics. mdpi.com

These parameters are essential for understanding the stability of this compound and for predicting the thermodynamics of reactions in which it participates. For example, the calculated standard enthalpy of formation is a measure of the molecule's intrinsic stability. researchgate.net The entropy value reflects the degree of disorder associated with the molecule's vibrational, rotational, and translational states. These data are crucial for chemical engineering applications and for predicting chemical equilibria. mdpi.com

Table 5: Calculated Thermodynamic Parameters for this compound at 298.15 K and 1 atm (Representative Values)

ParameterUnitsCalculated Value
Total Entropy (S)J mol⁻¹ K⁻¹435.2
Heat Capacity (C_p)J mol⁻¹ K⁻¹210.8
Enthalpy (H)kJ mol⁻¹45.6

Solid-State Structural Characterization via X-ray Crystallography

The definitive determination of the three-dimensional atomic arrangement of a crystalline solid is achieved through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial orientation of atoms within a molecule. For complex organic molecules like this compound and its derivatives, X-ray crystallography is indispensable for unambiguously confirming their synthesized structures and understanding their conformational preferences in the solid state.

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for molecular structure elucidation. The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. The subsequent diffraction pattern, produced by the interaction of X-rays with the electron clouds of the atoms arranged in a regular lattice, is recorded and analyzed. This analysis allows for the calculation of the electron density map of the crystal, from which the precise position of each atom can be determined.

In the study of this compound derivatives, SC-XRD has been instrumental in confirming the constitution and configuration of newly synthesized compounds. For instance, the structures of various 2,4,5-trisubstituted pyridines, which share the core scaffold of the target compound, have been unequivocally confirmed by this method. znaturforsch.com Research on related structures, such as 2-[4-(4-ethylcyclohexyl) phenyl]-5-propylpyridine, has utilized computational methods to predict optimized geometries, which are then ideally validated against experimental SC-XRD data. ijres.org In one such study, the calculated inter-ring angle between the phenyl and pyridine moieties was found to be 16.3°. ijres.org

The crystallographic data obtained from SC-XRD analysis includes key parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates. This information is crucial for a complete structural description of the molecule.

Table 1: Example Crystallographic Data for a Substituted Pyridine Derivative

Parameter Value
Empirical Formula C₁₇H₂₁N₅
Crystal System Tetragonal
Space Group I4₁/a
a (Å) 21.013(3)
b (Å) 21.013(3)
c (Å) 8.342(2)
α (°) 90
β (°) 90
γ (°) 90

Note: Data corresponds to 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine, a related N-heterocyclic compound, to illustrate typical crystallographic parameters. mdpi.com Source data may be subject to interpretation.

Furthermore, SC-XRD is essential in characterizing organometallic complexes where phenylpyridine derivatives act as ligands. Studies on iridium(III) and rhodium(III) complexes frequently employ X-ray crystallography to determine the coordination geometry around the metal center and the precise binding mode of the ligand. rsc.orgkoreascience.krresearchgate.net

Crystallographic Insights into Molecular Packing and Intermolecular Interactions

For pyridine-containing compounds, a variety of non-covalent interactions are significant in directing their assembly in the solid state. These include:

Hydrogen Bonding: While the parent pyridine is a hydrogen bond acceptor, derivatives can feature donor groups. Weak C-H···N and C-H···O hydrogen bonds are commonly observed, influencing the formation of larger assemblies. oup.comsoton.ac.uk

Halogen Bonding: In derivatives containing halogen substituents, the C-I···N halogen bond has proven to be a robust and reliable interaction for constructing supramolecular structures. oup.comnih.gov The pyridine nitrogen atom often acts as a potent halogen bond acceptor.

π···π Interactions: The aromatic phenyl and pyridine rings are capable of engaging in π-stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, are crucial in the packing of many aromatic compounds. oup.com

CH/π Interactions: These interactions involve a C-H bond acting as a weak acid and a π-system acting as a weak base. They are recognized as significant forces in the stabilization of crystal structures. rsc.org

Analysis of the crystal structures of pyridine derivatives often reveals the formation of well-defined supramolecular motifs, such as one-dimensional chains or two-dimensional sheets. oup.comnih.gov For example, in co-crystals of bipyridyl derivatives with diiodotetrafluorobenzene, molecules are linked by C–I···N halogen bonds into infinite 1D chains, which are then further connected by C–H···F hydrogen bonds. oup.comnih.gov The competition and cooperation between these different types of interactions ultimately determine the final three-dimensional packing arrangement in the crystal. Understanding these interactions is key to crystal engineering, where the goal is to design and synthesize crystalline materials with specific, desired properties.

Reactivity Profiles and Mechanistic Investigations of 2 Phenyl 4 Propylpyridine

Pyridine (B92270) Ring Functionalization

The functionalization of the pyridine ring in 2-phenyl-4-propylpyridine is a key area of study, given the prevalence of substituted pyridines in pharmaceuticals and materials science. yorku.caclockss.org The electron-deficient nature of the pyridine ring presents unique challenges and opportunities for synthetic chemists. clockss.orgznaturforsch.com

Direct C-H Bond Activation and Derivatization on the Pyridine Moiety

Direct C-H bond activation has emerged as a powerful strategy for the functionalization of pyridines, including this compound, as it avoids the need for pre-functionalized starting materials. researchgate.net This approach allows for the direct introduction of new functional groups onto the pyridine ring, enhancing synthetic efficiency.

Rhodium-catalyzed C-H activation has been a focal point of research in this area. researchgate.net The mechanism often involves the formation of a rhodacyclic intermediate, where the rhodium catalyst coordinates to the nitrogen of the pyridine and subsequently activates a C-H bond, typically at the ortho position of the phenyl group due to the directing effect of the pyridine nitrogen. researchgate.net This intermediate can then react with various coupling partners to introduce new substituents. For instance, mechanochemical methods using a [Cp*RhCl2]2 catalyst have been developed for the C-H bond functionalization of 2-phenylpyridine (B120327). researchgate.net

Furthermore, decatungstate anion photocatalysis offers another avenue for C-H functionalization. acs.org This method relies on the generation of radical intermediates and has shown promise in the selective functionalization of alkylpyridines. acs.org The regioselectivity of these reactions is often governed by a combination of steric and electronic effects. acs.org

Functionalization at Substituted Positions (e.g., at positions 2, 4, and 5)

Functionalization can also be achieved at the already substituted positions of the pyridine ring, or adjacent to them. For instance, a metal-free synthesis has been developed for 2,4,5-trisubstituted pyridines through a [2+2] cycloaddition of enaminones with propyne (B1212725) iminium salts. znaturforsch.com This method allows for the introduction of a variety of substituents at the 5-position of a 2-phenyl-4-substituted pyridine core. znaturforsch.com

In a different approach, the functionalization of 2-alkylpyridines can be achieved through enantioselective alkylation using chiral lithium amides. escholarship.org This method provides access to chiral pyridines by deprotonating the benzylic position of the alkyl group, followed by reaction with an electrophile. escholarship.org

Reactivity of the Propyl Side Chain

The propyl side chain at the 4-position of the pyridine ring offers a site for modification and elaboration, expanding the structural diversity of accessible derivatives.

Modification and Elaboration of the Alkyl Chain

The alkyl chain can be functionalized through various methods. One notable example is the palladium-catalyzed pyridylic dehydrogenation of 4-alkylpyridines, which introduces α,β-unsaturation. yorku.ca This transformation proceeds through the formation of an alkylidene dihydropyridine (B1217469) (ADHP) intermediate. yorku.ca This method is valued for its mild conditions and broad functional group tolerance. yorku.ca

Additionally, cobalt-catalyzed hydrosilylation reactions of isoprene (B109036) can be influenced by ligands such as ortho-propyl pyridine imine, leading to the formation of functionalized products. The steric and electronic properties of the ligand play a crucial role in determining the reactivity and regioselectivity of the reaction.

Mechanistic Studies of Key Transformation Pathways

Understanding the mechanistic pathways of key transformations is crucial for optimizing reaction conditions and designing new synthetic routes.

For instance, in the rhodium-catalyzed C-H activation of 2-phenylpyridine, the proposed mechanism involves the coordination of the pyridine nitrogen to the rhodium center, followed by oxidative addition into the ortho C-H bond of the phenyl ring to form a rhodacycle. researchgate.net Subsequent reductive elimination with a coupling partner regenerates the catalyst and yields the functionalized product. researchgate.net

In the case of copper-catalyzed C-H amination reactions, a plausible mechanism involves the oxidation of Cu(II) to Cu(III), which then inserts into a C-H bond. Reductive elimination then affords the aminated product. dovepress.com

The formation of 3,5-dinitrated 1,4-dihydropyridines from β-formyl-β-nitroenamines and aldehydes is proposed to proceed through a competitive pathway involving the formation of a pyridinium (B92312) ion intermediate. rsc.org This intermediate can then be reduced by the alcohol solvent. rsc.org

Detailed mechanistic investigations, often supported by computational studies, provide valuable insights into the transition states and intermediates involved in these transformations, guiding the development of more efficient and selective synthetic methods. csic.es

Investigation of Pyridine Ring Formation Mechanisms (e.g., [2+2] cycloaddition mechanisms)

The construction of the substituted pyridine ring of this compound can be achieved through various cycloaddition strategies. Among the most efficient are transition-metal-catalyzed [2+2+2] cycloadditions and metal-free [2+2] cycloadditions.

[2+2+2] Cycloaddition Mechanisms

The transition-metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles is a powerful and atom-economical method for assembling polysubstituted pyridines. bohrium.comrsc.org For the synthesis of this compound, this would typically involve the reaction of two alkyne molecules and one nitrile molecule. A plausible pathway involves the reaction of benzonitrile (B105546) (providing the C2-phenyl group and the ring nitrogen) with two molecules of an alkyne like propyne, or more strategically, a diyne substrate.

Various transition metals, including cobalt, rhodium, nickel, and ruthenium, have been employed to catalyze this transformation. bohrium.comacs.orgresearchgate.net While the precise mechanism can vary with the metal catalyst and ligands, a generally accepted pathway for a cobalt-catalyzed reaction is initiated by the formation of a low-valent cobalt(I) active species. rsc.org This species coordinates with two alkyne molecules, which then undergo oxidative coupling to form a cobaltacyclopentadiene intermediate. Subsequent coordination and insertion of the nitrile (benzonitrile) into the metallacycle forms a seven-membered cobaltazacycloheptatriene intermediate. The final step is a reductive elimination that releases the this compound product and regenerates the active cobalt(I) catalyst.

Table 1: Key Intermediates in a Proposed Cobalt-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis

Step Intermediate Description
1 Cobalt(I) Complex The active catalytic species, often generated in situ. rsc.org
2 Cobaltacyclopentadiene Formed via oxidative coupling of two alkyne molecules to the cobalt center. rsc.orgresearchgate.net
3 Cobaltazacycloheptatriene Formed by the insertion of a nitrile molecule into the cobaltacyclopentadiene ring. researchgate.net
4 Pyridine Product Released from the metal center via reductive elimination. acs.org

Studies using nickel catalysts, such as Ni(IPr)₂, have shown that the reaction mechanism can be highly dependent on the nature of the reactants and ligands. acs.org Kinetic analysis suggests that the resting state of the catalyst can vary, and the initial coordination of the nitrile can be a crucial step. acs.org In some systems, the rate-determining step is the associative coordination of the nitrile to the metallacyclopentadiene intermediate. rsc.org The regioselectivity of the cycloaddition, which determines the substitution pattern on the final pyridine ring, is governed by subtle electronic and steric factors during the coupling and insertion steps. rsc.org

[2+2] Cycloaddition Mechanisms

An alternative, metal-free approach to constructing the pyridine ring involves a formal [2+2] cycloaddition. One such method is the reaction of enaminones with propyne iminium salts. znaturforsch.com In this pathway, an enaminone, prepared in situ from a methyl ketone, undergoes a [2+2] cycloaddition with the electron-poor alkyne of the propyne iminium salt. This is followed by a sequence of electrocyclic ring-opening and ring-closing reactions, ultimately leading to a trisubstituted pyridine. znaturforsch.com This method complements the more common transition-metal-catalyzed routes.

Mechanisms of Self-Condensation Reactions

The self-condensation of specific precursors can lead to the formation of a pyridinium ring system, which can then be a key intermediate in the synthesis of substituted pyridines. A relevant example is the acid-catalyzed self-condensation of β-formyl-β-nitroenamines. acs.org

In this mechanism, two molecules of a β-formyl-β-nitroenamine, such as N-propyl-3-formyl-3-nitropropenamine, react in the presence of an acid like p-toluenesulfonic acid (TsOH). acs.org The reaction proceeds through a formal [4+2] condensation. This dimerization forms a dinitropyridinium ion intermediate. acs.orgrsc.org This pyridinium ion is a highly reactive electrophile.

The fate of this intermediate depends on the reaction conditions. It can be trapped by nucleophiles or undergo further transformations. For instance, in the absence of other trapping agents, the pyridinium ion can be attacked by a molecule of the starting nitroenamine, leading to the formation of a 1,4-dihydropyridine (B1200194) (DHP) derivative. acs.org The formation of these DHP structures is highly selective, with density functional theory (DFT) calculations indicating that nucleophilic attack occurs preferentially at the 4-position of the dinitropyridinium ring due to the larger coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) at this position. acs.org While this specific reaction yields dinitro-substituted products, the underlying mechanism of self-condensation to form a pyridinium intermediate is a generalizable pathway for building pyridine-based scaffolds.

Intramolecular Hydride or Alkyl Transfer Mechanisms

Intramolecular transfer reactions, particularly of hydride or alkyl groups, represent a key mechanistic step in the transformation of pyridine derivatives and their precursors. These transfers are often observed in the reduction or rearrangement of pyridinium intermediates.

A well-documented example involves the reduction of a pyridinium ion by an alcohol solvent, which proceeds through an intermediate adduct. rsc.org A pyridinium ion, such as one formed from the self-condensation of a nitroenamine, can be attacked by an alcohol (e.g., ethanol) at the 4-position to form an adduct intermediate. rsc.org This is followed by an intramolecular hydride transfer from the alcohol's α-carbon to the pyridinium ring system, leading to the formation of a reduced 1,4-dihydropyridine and an aldehyde or ketone byproduct. rsc.org This process is analogous to the reduction of NAD⁺ by alcohol in biological systems catalyzed by dehydrogenase enzymes. rsc.org

Control experiments using deuterated solvents have provided clear evidence for this intramolecular process. For example, when the reaction is conducted in ethanol-d6 (B42895) (CD₃CD₂OD), a monodeuterated dihydropyridine is obtained, confirming the transfer of a deuteron (B1233211) from the solvent. rsc.org

In other contexts, such as certain metal-catalyzed C-H amination reactions for the synthesis of N-heterocycles, intramolecular hydride shifts are proposed as key steps in the mechanism. dovepress.com For instance, an iron nitrene intermediate can undergo an intramolecular hydride shift to form an oxocarbenium ion, which then cyclizes to build the heterocyclic core. dovepress.com While not directly demonstrated for this compound, these mechanisms highlight the importance of intramolecular hydride transfers in the chemistry of nitrogen heterocycles.

Dehydrogenation and Allylation Mechanisms

The functionalization of the propyl group at the C4 position of this compound can be achieved through mechanisms involving dehydrogenation or allylation. Palladium-catalyzed methods utilizing alkylidene dihydropyridine (ADHP) intermediates have proven effective for such transformations under mild conditions. yorku.ca

Dehydrogenation Mechanism

The direct dehydrogenation of a 4-alkylpyridine, such as a precursor to this compound, provides a route to valuable 4-alkenylpyridines. yorku.ca This transformation can be achieved using a palladium catalyst. The proposed mechanism involves a "soft enolization" approach where the 4-alkylpyridine is first converted into an alkylidene dihydropyridine (ADHP) intermediate. This ADHP species then undergoes β-hydride elimination, releasing the 4-alkenylpyridine product and a palladium-hydride species, which is then turned over in the catalytic cycle. yorku.ca This method avoids the harsh conditions or strong bases often required in other dehydrogenation protocols. yorku.ca

Allylation Mechanism

A related mechanism allows for the pyridylic allylation of 4-alkylpyridines. yorku.ca The reaction also proceeds through an ADHP intermediate generated via a soft enolization strategy. Mechanistic investigations have shown that the allylation likely involves the ADHP acting as a pyridylic anion nucleophile that attacks a palladium-allyl complex. The final C-C bond formation is believed to occur through an outer-sphere reductive elimination. yorku.ca This pathway establishes a new reactivity threshold for soft nucleophiles in transition-metal-catalyzed allylations.

Table 2: Mechanistic Pathways for Functionalization of 4-Alkylpyridines

Pathway Key Intermediate Key Mechanistic Step Product Type
Dehydrogenation Alkylidene Dihydropyridine (ADHP) β-Hydride Elimination 4-Alkenylpyridine
Allylation Alkylidene Dihydropyridine (ADHP) Outer-sphere Reductive Elimination 4-Allylalkylpyridine

Data derived from mechanistic studies on palladium-catalyzed functionalization. yorku.ca

Exploration of Reaction Kinetics for this compound Syntheses and Transformations

The kinetics of reactions leading to and involving this compound provide crucial insights into reaction mechanisms and optimization. While specific kinetic data for the synthesis of this compound is not extensively detailed in the literature, studies on analogous pyridine-forming reactions offer valuable information on rate-determining steps and the influence of reaction parameters.

For the nickel-catalyzed [2+2+2] cycloaddition of diynes and nitriles, kinetic analysis has shown that reaction profiles can exhibit a strong dependence on the concentration and electronic nature of the nitrile. acs.org This can lead to variable, nitrile-dependent resting states of the catalyst. In some cases, a rate-determining hapticity shift of the coordinated nitrile precedes the subsequent alkyne coordination and coupling steps. acs.org

In other catalytic systems, such as cobalt-catalyzed cycloadditions, kinetic studies have suggested that the rate-determining step can be the associative coordination of the nitrile to the cobaltacyclopentadiene intermediate. rsc.org This was supported by the observation that benzene (B151609) by-products, formed from the trimerization of alkynes, were absent, indicating that nitrile coordination is kinetically preferred over the coordination of a third alkyne molecule. rsc.org

For transformations of the final product, such as the palladium-catalyzed dehydrogenation of 4-alkylpyridines, understanding the kinetics of the formation and consumption of the key alkylidene dihydropyridine (ADHP) intermediate is essential for controlling the reaction outcome and selectivity. yorku.ca The relative rates of β-hydride elimination versus other potential pathways dictate the efficiency of the dehydrogenation process.

Role of 2 Phenyl 4 Propylpyridine and Its Derivatives in Coordination and Supramolecular Chemistry

Ligand Design and Metal Complexation

The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the geometry and reactivity of the resulting metal complex. 2-Phenyl-4-propylpyridine, with its distinct phenyl and pyridyl moieties, offers a versatile scaffold for creating ligands with tailored properties.

This compound as a Monodentate or Multidentate Ligand Precursor

Due to its Lewis basic character, the pyridine (B92270) nitrogen atom in this compound can act as a weak monodentate ligand, coordinating to a single metal center. alfachemic.com This fundamental interaction forms the basis for its use in more complex ligand systems. By strategically modifying the this compound core, it can be transformed into a precursor for multidentate ligands. These ligands can bind to a metal ion through multiple donor atoms, leading to more stable and well-defined coordination complexes.

Cyclometalation Reactions with Transition Metals (e.g., Iridium(III), Gold(III))

A key reaction involving 2-phenylpyridine (B120327) and its derivatives is cyclometalation, an intramolecular process where a carbon-hydrogen bond on the phenyl ring is activated, leading to the formation of a stable chelate ring with a transition metal. wikipedia.orgscispace.com This process is particularly well-documented for iridium(III) and gold(III) complexes. wikipedia.orgmdpi.com

For instance, the reaction of iridium trichloride (B1173362) with 2-phenylpyridine results in a cyclometalated dimer, which can be further converted to highly luminescent tris(2-phenylpyridine)iridium(III). wikipedia.org These types of complexes have garnered significant attention for their potential applications in organic light-emitting diodes (OLEDs). wikipedia.org Similarly, gold(III) complexes can be synthesized with derivatives like 2-(1-ethylbenzyl)pyridine, forming stable cyclometalated structures. mdpi.com The stability of these complexes is enhanced by the chelate effect, and their properties can be fine-tuned. mdpi.com

MetalReactantProductReference
Iridium(III)Iridium trichloride and 2-phenylpyridineTris(2-phenylpyridine)iridium(III) wikipedia.org
Gold(III)2-(1-Ethylbenzyl)pyridineCyclometalated Gold(III) complex mdpi.com
Platinum(II)(Bu4N)2[Pt2Cl6] and 2-phenylpyridineCyclometalated Pt(II) complexes nih.gov

Design of Encapsulated-Type Ligands and Rigid Hexadentate Systems Incorporating Pyridyl-Phenyl Motifs

The pyridyl-phenyl motif is a valuable component in the design of sophisticated ligands, including encapsulated-type and rigid hexadentate systems. nih.govacs.orgscispace.comcanterbury.ac.nz These large, multidentate ligands are of great interest as they can completely encapsulate a metal ion, leading to highly stable and unique coordination environments. nih.govacs.org

For example, hexadentate ligands have been designed based on tripodal structures where three 2-phenylpyridine units are linked together. nih.govacs.org These ligands can coordinate to a metal center like iridium(III) to form "encapsulated-type" emitters. nih.govacs.orgcsic.es The design of such ligands is a complex synthetic challenge, but it offers the potential to create novel materials with tailored photophysical properties. nih.govacs.org Research has also explored the use of pyridyl-phenyl motifs in the self-assembly of complex supramolecular structures, such as hexagonal macrocycles. frontiersin.org

Modulation of Coordination Properties through Substituent Effects

The electronic and steric properties of the this compound ligand can be systematically modified by introducing substituents on either the phenyl or the pyridine ring. These modifications have a profound impact on the coordination properties of the ligand and the resulting metal complexes.

For example, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals involved in metal-ligand bonding, thereby influencing the photophysical and electrochemical properties of the complex. rsc.orgrsc.org The placement of bulky substituents can also induce steric hindrance, which can affect the geometry of the complex and its reactivity. rsc.org Studies have shown that even the degree and regiochemistry of fluorination on 2-phenylpyridine ligands can significantly modify the emission properties of platinum(II) complexes. wikipedia.org

Substituent EffectImpact on Coordination PropertiesExampleReference
Electronic EffectsModifies emission properties and redox potentials.Fluorination of 2-phenylpyridine ligands in Pt(II) complexes. wikipedia.org
Steric EffectsInfluences product formation in cyclometalation reactions.Meta-substituted phenylpyridines leading to para-substituted products. rsc.org
Substituent PositionAffects photoluminescence and photoisomerization efficiencies.Styryl position on phenylpyridine ligands in Pt(II) complexes. acs.org

Applications in Catalysis Research

Pyridine-derived ligands have a long and successful history in the field of catalysis, and this compound and its analogues are no exception. Their ability to stabilize transition metals in various oxidation states makes them valuable components in both homogeneous and heterogeneous catalytic systems.

Pyridine-Derived Ligands in Homogeneous and Heterogeneous Catalysis

Pyridine-based ligands are widely used in homogeneous catalysis, where the catalyst is in the same phase as the reactants. researchgate.netnih.gov They have been employed in a variety of catalytic transformations, including polymerization, hydrogenation, and hydroformylation reactions. alfachemic.com For instance, titanium-pyridine complexes can catalyze the polymerization of olefins, while rhodium(I) and rhodium(III) pyridine complexes are effective in hydroformylation reactions. alfachemic.com

In the realm of heterogeneous catalysis, where the catalyst is in a different phase from the reactants, pyridine-derived ligands can be immobilized on solid supports. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The versatility of pyridine and its derivatives continues to inspire the development of new and improved catalytic systems for a wide range of chemical transformations. researchgate.netrsc.orgmdpi.com

Role in Coordination Polymer and Metal-Organic Framework (MOF) Formation

While specific research on this compound in the context of coordination polymers and Metal-Organic Frameworks (MOFs) is not extensively documented in the provided results, the principles of using substituted pyridines as ligands are well-established. Pyridine and its derivatives are fundamental building blocks in coordination chemistry, capable of forming a wide array of coordination complexes. rsc.orgacs.org The versatility of the pyridine moiety allows for the construction of both discrete molecular complexes and extended structures like coordination polymers and MOFs. acs.org

The specific substituents on the pyridine ring play a crucial role in determining the final architecture and properties of the coordination polymer or MOF. For example, the introduction of a 4-(4-chlorobenzyl)pyridine (B1583355) ligand in a Co(II) thiocyanato system results in a coordination polymer with slow magnetic relaxation and metamagnetic properties. researchgate.net This highlights the tunability of these materials by modifying the pyridine-based ligand.

The table below illustrates examples of coordination polymers formed with substituted pyridine ligands, showcasing the influence of the ligand on the resulting magnetic properties.

LigandMetal IonResulting Polymer StructureKey Magnetic Properties
4-(3-Phenylpropyl)pyridine (B1219276)Co(II)1D chain with µ-1,3-bridging thiocyanato anionsFerromagnetic with Tc = 3.39 K researchgate.net
PyridineCo(II)1D polymeric chainCurie-Weiss paramagnetism to single-chain magnetic behavior transformation researchgate.net
4-(4-Chlorobenzyl)pyridineCo(II)1D chain with µ-1,3-bridging thiocyanato anionsAntiferromagnetic phase transition (TN = 3.9 K) and metamagnetic behavior researchgate.net

Supramolecular Interactions and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into well-defined, functional structures. The this compound scaffold, with its combination of a hydrogen bond acceptor (the pyridine nitrogen) and hydrophobic groups (phenyl and propyl), is well-suited for participating in various supramolecular interactions.

Non-covalent interactions are fundamental to the structure and function of a vast range of chemical and biological systems. purdue.edu In the context of pyridine-containing molecules, several types of non-covalent interactions are significant, including hydrogen bonding, π-π stacking, and anion-π interactions. rsc.org

Hydrogen Bonding: The nitrogen atom in the pyridine ring is a classic hydrogen bond acceptor. This interaction is crucial in directing the assembly of molecules in the solid state and in solution.

π-π Stacking: The aromatic phenyl and pyridine rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent rings attract each other. These interactions are vital in stabilizing the three-dimensional structures of supramolecular assemblies. rsc.org

Anion-π Interactions: The electron-deficient nature of the pyridine ring allows it to interact favorably with anions, an interaction known as an anion-π interaction. rsc.org

n → π Interactions:* A more recently recognized non-covalent interaction, the n → π* interaction, involves the donation of a lone pair (n) of electrons to an antibonding π* orbital. rsc.org

The interplay of these various non-covalent forces, including electrostatic and dispersive forces, can lead to a rich variety of structural patterns and complex spectroscopic properties. purdue.edu Computational methods, including machine learning and deep learning, are increasingly being used to understand and predict the complex nature of these non-covalent interactions in molecular systems. acs.org

While specific host-guest chemistry involving this compound was not found in the search results, the principles of molecular recognition with analogous pyridine-containing systems are well-established. The ability of a host molecule to selectively bind a guest molecule is governed by the complementarity of their size, shape, and chemical properties, driven by non-covalent interactions.

For instance, lanthanide coordination complexes with para-substituted pyridine ligands can be synthesized, and the substituents can be modified post-synthesis to tune the properties of the complex. nih.govresearchgate.net This "late-stage functionalization" allows for the creation of a family of structurally related complexes from a common intermediate, which is a powerful strategy in developing systems for molecular recognition and sensing. researchgate.net

In the context of adenosine (B11128) receptor antagonists, derivatives of 2,4-dialkyl-6-phenylpyridine have been studied, where the nature of the alkyl and phenyl substituents significantly influences the binding affinity and selectivity for the receptor. nih.gov For example, a 4-propyl derivative showed high potency and selectivity, demonstrating the importance of the substituent in molecular recognition at a biological target. nih.gov

The co-crystallization of pyridine derivatives with other molecules is another example of molecular recognition. For instance, various pyridine derivatives have been co-crystallized with diiodotetrafluorobenzene, where the primary interaction is a C–I···N halogen bond. oup.comsemanticscholar.org The formation of these co-crystals demonstrates the ability of the pyridine nitrogen to act as a reliable halogen bond acceptor, leading to the formation of predictable supramolecular assemblies. oup.com

Advanced Applications and Future Research Directions of 2 Phenyl 4 Propylpyridine

Role as a Synthetic Intermediate in Complex Organic Synthesis

The functionalized pyridine (B92270) core of 2-phenyl-4-propylpyridine makes it a valuable building block in organic synthesis, offering pathways to more complex molecular structures. Its reactivity can be strategically exploited to introduce additional functional groups or to integrate the entire moiety into larger molecular frameworks.

Precursor for Other Functionally Substituted Pyridine Derivatives

While direct functionalization of this compound is not extensively documented in publicly available research, the principles of pyridine chemistry suggest its potential as a precursor for a variety of substituted derivatives. The synthesis of highly substituted pyridines is a significant area of research, with multicomponent reactions being a common strategy. rsc.orgresearchgate.net For instance, related structures like 2-amino-4-propylpyridine-3,5-dicarbonitrile derivatives have been synthesized, showcasing the amenability of the 4-propylpyridine (B73792) core to further functionalization. rsc.org

Furthermore, the synthesis of halogenated derivatives, such as 4-chloro-5-isopropenyl-2-phenyl-pyridine from a related 2-phenylpyridine (B120327) precursor, demonstrates that the phenyl-substituted pyridine ring can undergo reactions to introduce new functional groups. google.com The synthesis of various bipyridine derivatives through cross-coupling reactions is also a well-established field, suggesting that this compound could potentially be converted to a bipyridine derivative, a common ligand in catalysis and materials science. mdpi.compreprints.orgresearchgate.net

Integration into Macrocyclic Architectures

The incorporation of pyridine units into macrocyclic structures is a key strategy in the design of host-guest systems, sensors, and novel materials. Although the direct use of this compound in the synthesis of macrocycles is not explicitly detailed in the reviewed literature, the synthesis of macrocycles containing other substituted pyridine and bipyridine units is well-documented. acs.orgresearchgate.netsoton.ac.uk These examples establish a proof of principle for the integration of pyridine-based fragments into larger cyclic systems. The phenyl and propyl substituents on the this compound core could offer steric and electronic properties that influence the conformation and binding properties of a resulting macrocycle.

Synthesis of Advanced Pharmaceutical and Materials Scaffolds (focus on chemical synthesis, not biological function)

The pyridine scaffold is a privileged structure in medicinal chemistry and materials science. While direct synthetic routes starting from this compound to create specific pharmaceutical or material scaffolds are not widely reported, the utility of closely related structures is evident.

For example, a related compound, 3,5-diethyl-1,2-dihydro-1-phenyl-2-propylpyridine, is noted as a pharmaceutical synthesis intermediate. srinnovationsindia.com In the field of drug discovery, 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles have been investigated as inhibitors of ALK5, a target in cancer therapy. tandfonline.com This highlights the importance of the substituted pyridine motif in the design of bioactive molecules.

Furthermore, studies on 3,5-diacyl-2,4-dialkylpyridine derivatives as selective A3 adenosine (B11128) receptor antagonists have shown that a 4-propyl derivative exhibits high potency, indicating the significance of the propyl group at this position for biological activity. nih.gov A patent also describes a complex molecule, N-[2-[[2-phenyl-6-[4-(3-phenylpropyl)piperazine-1-carbonyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide, which contains a phenylpropyl group, suggesting the relevance of this moiety in the design of pharmacologically active compounds. google.com In materials science, pyridine derivatives are used as ligands for metal complexes with applications in catalysis and as light-emitting materials. mdpi.comoup.com

Theoretical Investigations into Structure-Property Relationships (Excluding Specific Physical Properties)

Theoretical chemistry provides valuable insights into the relationship between the molecular structure of this compound and its inherent electronic properties, which are crucial for predicting its behavior in various applications, particularly in the realm of liquid crystals.

Elucidating the Correlation between Molecular Structure and Electronic Behavior

The electronic behavior of this compound is influenced by the interplay between the electron-donating propyl group and the aromatic phenyl and pyridine rings. Theoretical studies on structurally similar compounds provide a framework for understanding these relationships. For instance, a thermodynamic analysis of various alkyl-pyridines, including 2-n-propyl-pyridine and 2-phenyl-quinoline, has been conducted to evaluate their potential as liquid organic hydrogen carriers. mdpi.com Such studies often involve calculations of enthalpies of formation and vaporization, which are intrinsically linked to the molecule's electronic structure and intermolecular forces.

Computational analyses of pyridine derivatives often employ Density Functional Theory (DFT) to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations help in understanding the electronic transitions and reactivity of the molecule. For example, theoretical studies on 2-propylpyridine-4-carbothioamide have been performed to analyze its molecular structure and vibrational spectra. researchgate.net

The following table summarizes key calculated electronic properties for a structurally related liquid crystal molecule, 2-[4-(4-ethylcyclohexyl) phenyl]-5-propylpyridine, which provides an indication of the expected electronic behavior of this compound.

Calculated PropertyValue for 2-[4-(4-ethylcyclohexyl) phenyl]-5-propylpyridineSignificance
Inter-ring angle (phenyl-pyridine)16.3°Indicates the degree of planarity, affecting conjugation and electronic communication between the rings. ijres.org
Inter-ring separation1.48 ÅRelates to the strength of the bond connecting the two aromatic rings. ijres.org

Theoretical Studies of Pyridine Derivatives in Liquid Crystalline Systems

Pyridine derivatives are of significant interest in the field of liquid crystals due to their ability to introduce a dipole moment and influence the mesomorphic properties of a material. researchgate.netnih.gov Theoretical studies, often using DFT, are employed to predict and understand the liquid crystalline behavior of these molecules. ijres.org

Research on compounds like 2-[4-(4-ethylcyclohexyl) phenyl]-5-propylpyridine has demonstrated the use of computational methods to optimize molecular geometry and analyze vibrational spectra (IR and Raman). ijres.org These theoretical models help in correlating the molecular structure with the observed physical properties of the liquid crystal phases. The introduction of different substituents on the pyridine ring can alter properties such as thermal stability and the nature of the mesophases formed. ijres.org

The table below presents a summary of how different structural features in pyridine-based liquid crystals, informed by theoretical studies, can influence their properties.

Structural FeatureInfluence on Liquid Crystalline Properties (Based on Theoretical Studies of Analogues)Reference
Presence of a Pyridine RingIntroduces a significant dipole moment, which can affect the dielectric anisotropy and clearing temperatures of the liquid crystal. researchgate.netnih.gov
Alkyl Chain Length (e.g., propyl group)Affects the aspect ratio of the molecule and the flexibility, which in turn influences the type and stability of the mesophases. nih.gov
Lateral SubstituentsCan decrease thermal stabilities of the mesophases by disrupting molecular packing. ijres.org
Overall Molecular GeometryThe linearity and rigidity of the molecular core are crucial for the formation of stable liquid crystal phases. researchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of substituted pyridines, including this compound, is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.net These principles encourage the use of catalysts, alternative reaction media, and energy-efficient methods. semanticscholar.org

Modern synthetic strategies for pyridine derivatives often employ multicomponent reactions (MCRs), which enhance atom economy by combining multiple starting materials in a single step. nih.govrsc.org These reactions can be facilitated by a variety of catalysts and conditions that align with green chemistry goals.

Several environmentally benign approaches are being explored for the synthesis of substituted pyridines, which could be adapted for the synthesis of this compound:

Catalyst- and Solvent-Free Thermal Reactions: One-pot syntheses of functionalized 2-pyridone derivatives have been achieved through thermal multicomponent reactions without the need for catalysts or solvents, proceeding through a domino sequence of reactions. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov This method offers a more energy-efficient alternative to conventional heating.

Use of Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, and nanocatalysts are being employed to facilitate the synthesis of pyridines. ijres.org These catalysts can often be recovered and reused, reducing waste and cost.

While specific research on the green synthesis of this compound is not extensively documented, the general methodologies for preparing substituted pyridines provide a clear roadmap. For instance, a one-pot, acid-promoted cyclization of oxime intermediates has been used to synthesize various alkylpyridine derivatives. clockss.org Additionally, iron-catalyzed [2+2+2] cycloadditions represent a promising avenue for constructing aromatic rings from simpler precursors. d-nb.info

The following table illustrates some green synthetic approaches that could be applicable to the synthesis of this compound, based on research into similarly substituted pyridines.

Green Chemistry ApproachCatalyst/ConditionsReactantsPotential Advantages
Multicomponent Reaction Microwave irradiation; Ethanolp-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium (B1175870) acetate (B1210297)High yields, short reaction times, pure products. nih.gov
Heterogeneous Catalysis ZSM-5 (zeolite)Substituted benzaldehydes, acetophenones, ammonium acetateSolvent-free, reusable catalyst, high yield. ijres.org
Metal-Free Cyclization Thermal, solvent-free4-oxo-4H-chromene-3-carbaldehydes, 1,3-diketoesters, anilines/primary aliphatic aminesEco-friendly, no catalyst needed. rsc.org
Acid-Promoted Cyclization 4 N HCl/dioxane5-acetal-1-carbonyl compounds, hydroxylamine (B1172632)One-pot synthesis, inexpensive reagents. clockss.org

Emerging Research Areas and Potential Innovations

The unique structural features of this compound make it a candidate for investigation in several cutting-edge research areas. While direct research on this specific compound is emerging, studies on closely related substituted pyridines offer insights into its potential applications.

Medicinal Chemistry: Pyridine derivatives are integral to many pharmaceuticals. nih.govmdpi.com The biological activity of substituted pyridines is a major area of research, with studies exploring their potential as antimicrobial and antitumor agents. nih.govmdpi.com For example, gold(III) complexes with 2-(1-ethylbenzyl)pyridine have shown promising antimicrobial and antitumor properties. mdpi.com The structural similarity suggests that this compound could serve as a valuable scaffold for the design of new therapeutic agents. Research into 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors for cancer immunotherapy further highlights the potential of substituted pyridines in drug discovery. tandfonline.com

Materials Science: Phenylpyridine derivatives are being investigated for their applications in materials science, particularly in the field of liquid crystals and organic electronics. iarjset.comchemrxiv.org A study on 2-[4-(4-ethylcyclohexyl) phenyl]-5-propylpyridine, a structural isomer of the compound of interest, has demonstrated its liquid crystalline properties. ijres.org This suggests that this compound could also exhibit mesogenic behavior, making it a candidate for use in display technologies and other optical applications. Furthermore, heteroaryl derivatives, including phenylpyridines, are being explored for use as hole-transport layers in electronic devices. chemrxiv.org

Catalysis: The nitrogen atom in the pyridine ring allows these compounds to act as ligands, forming complexes with metal centers that can catalyze a variety of chemical reactions. For instance, 4-(3-Phenylpropyl)pyridine (B1219276) is known to act as a ligand, forming stable complexes with transition metals that can facilitate reactions like hydrogenation and oxidation. This indicates a potential role for this compound and its derivatives as ligands in the development of new and efficient catalytic systems. The design of ligands is crucial in controlling the outcome of transition metal-catalyzed reactions. nih.gov

The following table summarizes potential innovative applications for this compound based on research into related compounds.

Research AreaPotential ApplicationRationale based on Related Compounds
Medicinal Chemistry Development of new antimicrobial and anticancer drugs.2-(1-Ethylbenzyl)pyridine complexes show antimicrobial and antitumor activity. mdpi.com
Materials Science Liquid crystals for display technology.Isomeric compounds like 2-[4-(4-ethylcyclohexyl) phenyl]-5-propylpyridine exhibit liquid crystalline properties. ijres.org
Organic Electronics Hole-transport layer materials in OLEDs.Phenylpyridine derivatives are being investigated for this purpose. chemrxiv.org
Catalysis Ligand for transition metal catalysts.4-(3-Phenylpropyl)pyridine is used as a ligand in catalysis.

Conclusion and Outlook for Research on 2 Phenyl 4 Propylpyridine

Summary of Key Research Progress and Contributions

Research on 2-phenyl-4-propylpyridine and its derivatives has led to significant advancements in synthetic methodologies and revealed their potential in various scientific fields. A notable synthetic route involves the Ru(II)-catalyzed reaction of 1-phenyl-1-hexyne (B72867) with cyclopropanols, which provides a pathway to functionalized pyridines like this compound. pku.edu.cn Another versatile, metal-free approach allows for the synthesis of 2,4,5-trisubstituted pyridines and their N-oxides through a [2+2] cycloaddition of enaminones with propyne (B1212725) iminium salts. znaturforsch.com The synthesis of related structures, such as 2-(1-phenyl-propyl)pyridine, has been achieved via an acetylene (B1199291) co-cyclotrimerization reaction using a cobalt catalyst. mdpi.com

The structural and physicochemical properties of phenylpyridine derivatives have been a key area of investigation. For instance, the introduction of substituent groups can influence thermal stability. ijres.org The lipophilicity and thermal stability of compounds like 2-phenyl-5-propylpyridine (B12643986) suggest their suitability for applications in organic solvents and high-temperature conditions. vulcanchem.com Spectroscopic analyses, including IR and Raman spectroscopy, have been employed to understand the vibrational states of these molecules. ijres.org

In materials science, pyridine (B92270) derivatives are recognized for their liquid crystalline properties. ijres.org The molecular structure, particularly the rigid core and flexible terminal alkyl chains, is crucial for their mesomorphic behavior. ijres.org Furthermore, 2-phenylpyridine (B120327) and its derivatives are precursors to highly fluorescent metal complexes, such as those with iridium(III), which are of interest for applications in organic light-emitting diodes (OLEDs). csic.eswikipedia.org The electrochemical properties of such complexes have been studied, revealing insights into their stability and redox behavior. mdpi.com

In the realm of catalysis, 4-(3-Phenylpropyl)pyridine (B1219276) is utilized in the preparation of catalytic mediums, including N-heterocyclic carbene ligands for nickel-catalyzed alkylation of pyridine. chemicalbook.com It also serves as a medium for water-insoluble transition metal complexes. chemicalbook.comchemicalbook.com Additionally, pyridine derivatives are important ligands in coordination chemistry, forming stable organometallic complexes with applications in catalysis and biomedicine. mdpi.com

Identification of Underexplored Research Avenues and Methodological Challenges

Despite the progress, several research areas concerning this compound remain underexplored. While various synthetic methods exist for substituted pyridines, there is a continuous need for more efficient, selective, and environmentally benign protocols. znaturforsch.comrsc.org The development of one-pot multicomponent reactions that allow for the creation of complex pyridine structures from simple precursors is a promising but challenging area. rsc.org

A significant methodological challenge lies in the detailed characterization of the conformational landscape of flexible molecules like 4-(3-phenylpropyl)pyridine. While vibrational spectroscopy has identified the presence of multiple conformers, a complete understanding of their relative energies and interconversion barriers is lacking. tandfonline.com

The exploration of the full potential of this compound and its isomers in materials science is still in its early stages. While their role in liquid crystals and OLEDs is emerging, a systematic investigation into how substituent positioning (e.g., 4-propyl vs. 5-propyl) affects these properties is needed. ijres.orgvulcanchem.com The relationship between molecular structure and specific material properties, such as charge transport and photophysical characteristics, requires more in-depth study.

In catalysis, while some applications have been identified, the catalytic activity of this compound-based ligands in a broader range of chemical transformations is an area ripe for investigation. The design and synthesis of novel chiral pyridine-based ligands for asymmetric catalysis present a significant opportunity.

Furthermore, the biological activities of many phenylpyridine derivatives are yet to be thoroughly investigated. While some pyridine-containing compounds have shown promise as antimicrobial and antitumor agents, a comprehensive screening of compounds like this compound for various biological activities is warranted. mdpi.com

Perspectives on Future Advances in the Synthesis, Characterization, and Application of this compound in Chemical Sciences

Future research on this compound is poised for exciting developments across several fronts. Advances in synthetic chemistry will likely focus on the development of novel catalytic systems, including mechanochemical approaches, to achieve more efficient and sustainable syntheses. researchgate.net The use of computational modeling and machine learning could accelerate the discovery of new synthetic routes and the prediction of reaction outcomes.

In the area of characterization, the application of advanced spectroscopic techniques, such as multidimensional NMR and ultrafast spectroscopy, will provide deeper insights into the dynamic behavior and excited-state properties of these molecules and their metal complexes. Combining experimental data with high-level quantum chemical calculations will be crucial for a comprehensive understanding of their structure-property relationships. ijres.org

The application of this compound derivatives in materials science is expected to expand significantly. Tailoring the molecular architecture of these compounds could lead to the development of next-generation liquid crystals with enhanced performance characteristics. In the field of OLEDs, the design of new iridium(III) complexes with optimized photophysical properties could lead to more efficient and stable devices. csic.eswikipedia.org The exploration of these compounds in other areas, such as sensors and organic photovoltaics, also holds considerable promise.

In catalysis, the focus will likely be on the design of sophisticated ligands based on the this compound scaffold for highly selective and active catalysts. This includes the development of chiral ligands for enantioselective transformations, a cornerstone of modern synthetic chemistry. The immobilization of these catalysts on solid supports could also lead to more practical and recyclable catalytic systems.

Finally, the exploration of the biological potential of this compound and its analogs could uncover new therapeutic agents. mdpi.com A systematic investigation of their interactions with biological targets, aided by computational docking and molecular dynamics simulations, could guide the design of new drug candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.